

the discovery and history of ML382

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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An In-depth Technical Guide to the Discovery and History of ML385 (formerly **ML382**), a Potent NRF2 Inhibitor

This guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental data related to the small molecule NRF2 inhibitor, ML385. The information is intended for researchers, scientists, and professionals in the field of drug development.

Nomenclature Clarification: The compound of interest, a selective inhibitor of the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2), is currently designated as ML385. In early publications, it was referred to as **ML382**. This guide will use the current and accepted name, ML385.

Discovery and History

ML385 was identified through a quantitative high-throughput screening (qHTS) of approximately 400,000 small molecules from the Molecular Libraries Small Molecule Repository (MLSMR).[1] The screen was designed to find inhibitors of the NRF2 pathway, which has been implicated in the therapeutic resistance of certain cancers, such as non-small cell lung cancer (NSCLC).[1] The optimization of a thiazole-indoline compound series identified during this screening led to the development of ML385 as a potent and specific NRF2 inhibitor. [2]

Mechanism of Action

ML385 exerts its inhibitory effect through direct interaction with the NRF2 protein.[3] Specifically, it binds to the Neh1 domain, which is the Cap 'n' Collar Basic Leucine Zipper



(CNC-bZIP) domain of NRF2.[1][3] This binding interferes with the formation of the functional NRF2-MAFG heterodimer complex and its subsequent binding to the Antioxidant Response Element (ARE) in the promoter regions of NRF2 target genes.[1][2][3] This disruption of NRF2's transcriptional activity leads to a downregulation of its target genes, which are involved in cellular defense against oxidative stress.[1][2]

Quantitative Data

The following table summarizes the key quantitative data for ML385.

Parameter	Value	Assay	Cell Line/System	Reference
IC50	1.9 μΜ	Fluorescence Polarization Assay (inhibition of NRF2-MAFG binding to ARE- DNA)	In vitro	[4][5]
Maximum Inhibitory Concentration	5 μΜ	NRF2 Transcriptional Activity Assay	A549 cells	[5]

Experimental Protocols Quantitative High-Throughput Screen (qHTS)

The discovery of ML385 was initiated with a qHTS campaign to identify inhibitors of NRF2. The assay utilized a cell-based reporter system to measure NRF2 activity.

- Cell Line: A549 cells, a human lung carcinoma cell line with a KEAP1 mutation leading to constitutive NRF2 activation.
- Reporter Construct: A luciferase reporter gene under the control of an NRF2-responsive Antioxidant Response Element (ARE) promoter.
- Screening Protocol:



- A549-ARE luciferase reporter cells were dispensed into 1536-well plates.
- Compounds from the MLSMR library were added to the wells at various concentrations.
- After a defined incubation period, luciferase activity was measured using a luminometer.
- A decrease in luminescence indicated potential inhibition of the NRF2 pathway.
- Hit Confirmation: Primary hits were confirmed and their potency and efficacy were determined in concentration-response experiments.

Fluorescence Polarization Assay for NRF2-DNA Binding

This assay was used to determine the IC50 of ML385 by measuring its ability to disrupt the interaction between the NRF2-MAFG protein complex and a fluorescein-labeled ARE-DNA duplex.[5]

- · Reagents:
 - Purified NRF2 and MAFG proteins.
 - Fluorescein-labeled double-stranded DNA containing the ARE consensus sequence.
 - Assay buffer.
- Protocol:
 - NRF2 and MAFG proteins were incubated together to allow for heterodimer formation.
 - The fluorescein-labeled ARE-DNA was added to the protein complex.
 - ML385 at varying concentrations was added to the mixture.
 - The fluorescence polarization of the solution was measured. A decrease in polarization indicated the displacement of the labeled DNA from the protein complex.
 - The IC50 value was calculated from the dose-response curve.[5]



NRF2 Target Gene Expression Assay (Quantitative Real-Time PCR)

The effect of ML385 on the expression of NRF2 downstream target genes was quantified using qRT-PCR.[6]

- Cell Treatment: A549 cells were treated with ML385 (e.g., 5 μM) for various time points (e.g., 48 and 72 hours).[3]
- RNA Extraction and cDNA Synthesis: Total RNA was isolated from the treated cells and reverse-transcribed to cDNA.[6]
- qRT-PCR:
 - The cDNA was used as a template for PCR with primers specific for NRF2 target genes
 (e.g., NQO1, HMOX1) and a housekeeping gene (e.g., β-actin) for normalization.
 - The reaction was performed in a real-time PCR system with SYBR Green for detection.
 - The relative expression of the target genes was calculated using the 2-ΔΔCT method.[6]

Visualizations

Keap1-Nrf2 Signaling Pathway

The following diagram illustrates the Keap1-Nrf2 signaling pathway and the point of intervention by ML385.





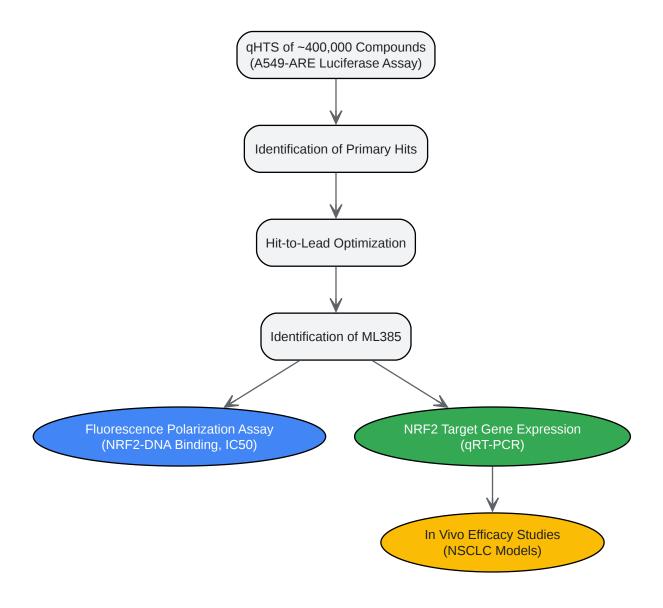
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Caption: The Keap1-Nrf2 signaling pathway and the inhibitory action of ML385.

ML385 Discovery and Validation Workflow

This diagram outlines the experimental workflow from the initial high-throughput screen to the validation of ML385.





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Caption: Experimental workflow for the discovery and validation of ML385.

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- To cite this document: BenchChem. [the discovery and history of ML382]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609162#the-discovery-and-history-of-ml382]

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